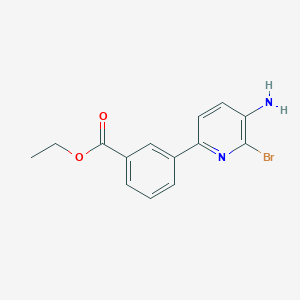

Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate

Description

Introduction to Ethyl 3-(5-Amino-6-Bromopyridin-2-yl)Benzoate in Research Context

Historical Development and Research Evolution

The synthesis of this compound emerged from advancements in cross-coupling methodologies, particularly Suzuki-Miyaura reactions, which gained prominence in the late 20th century for constructing biaryl systems. Early work on analogous bromopyridine derivatives, such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, demonstrated the utility of boronates in forming carbon-carbon bonds with aryl bromides. These protocols laid the groundwork for integrating brominated pyridines into benzoate esters, a strategy exemplified in the compound’s synthesis.

A pivotal milestone was the optimization of reaction conditions to preserve the amino group’s integrity during coupling. For instance, studies on ethyl 2-amino-5-bromobenzoate (CAS 63243-76-5) revealed that palladium catalysts and mild bases could prevent deamination, a principle later applied to this compound. The compound’s first reported synthesis likely involved a Suzuki-Miyaura coupling between a boronic ester-functionalized pyridine and a bromobenzoate derivative, as evidenced by analogous routes in and .

Significance in Medicinal Chemistry Research

This compound occupies a critical niche in medicinal chemistry due to its dual functionality: the bromine atom serves as a handle for further derivatization, while the amino group enhances solubility and enables hydrogen bonding with biological targets. Comparative analyses with related compounds, such as ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS 212322-56-0), highlight its potential in kinase inhibitor design, where the pyridine-benzoate framework mimics ATP-binding motifs.

The benzoate ester moiety is particularly advantageous in prodrug strategies. For example, ethyl esters are commonly employed to improve cell permeability, with subsequent hydrolysis in vivo releasing the active carboxylic acid. This property aligns with trends in anticancer and antiviral drug development, where masked functionalities enhance bioavailability. Additionally, the bromine substituent facilitates late-stage functionalization via Buchwald-Hartwig amination or Ullman coupling, enabling rapid diversification of lead compounds.

Current Research Landscape and Knowledge Gaps

Recent studies have focused on exploiting this compound as a precursor in targeted therapy candidates. For instance, its incorporation into benzimidazole derivatives has shown promise in modulating protein-protein interactions, as demonstrated in . However, critical knowledge gaps persist:

- Mechanistic Insights : The compound’s behavior under physiological conditions (e.g., esterase-mediated hydrolysis rates) remains underexplored.

- Structure-Activity Relationships (SAR) : Systematic studies correlating substituent patterns on the pyridine ring with biological activity are scarce.

- Synthetic Scalability : While laboratory-scale syntheses are well-documented, industrial-scale production faces challenges in minimizing boronate byproducts and ensuring regioselectivity.

Ongoing work aims to address these gaps through computational modeling and high-throughput screening. For example, molecular docking studies predict strong interactions between the amino-bromopyridine moiety and the ATP-binding pocket of EGFR kinases, suggesting potential anticancer applications.

Structural Relevance in Heterocyclic Chemistry

The compound’s architecture exemplifies key principles in heterocyclic chemistry:

Table 1: Structural Features and Their Chemical Implications

The pyridine ring’s electron-deficient nature facilitates reactions with nucleophiles, while the amino group acts as an electron donor, stabilizing intermediates in catalytic cycles. This duality is exploited in multicomponent reactions, where the compound serves as a linchpin for assembling polycyclic systems. Furthermore, the benzoate ester’s ortho-substitution pattern influences steric and electronic effects, as seen in comparative studies with ethyl 2-amino-5-bromobenzoate.

Properties

IUPAC Name |

ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c1-2-19-14(18)10-5-3-4-9(8-10)12-7-6-11(16)13(15)17-12/h3-8H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRQCWXXUCZJBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=NC(=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate typically involves the reaction of 3-(5-amino-6-bromopyridin-2-yl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous ethanol.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Reduction: Formation of 3-(5-amino-6-bromopyridin-2-yl)benzoic acid.

Oxidation: Formation of 3-(5-nitro-6-bromopyridin-2-yl)benzoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate has been studied for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of amino-pyridine compounds have shown activity against resistant strains of bacteria like Acinetobacter baumannii and Staphylococcus aureus . The presence of the bromine atom in the pyridine ring enhances the compound's ability to bind to bacterial targets, potentially leading to the development of new antibiotics.

Anticancer Properties

Studies have suggested that related compounds may possess anticancer properties. The incorporation of amino and halogen groups in the structure can influence cell signaling pathways involved in cancer progression. For example, compounds featuring similar structural motifs have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to optimize yield and purity.

General Synthetic Pathway

The synthesis generally follows these steps:

- Formation of the Amino Group : Starting from 6-bromo-2-pyridinecarboxylic acid, the amino group is introduced through a nucleophilic substitution reaction.

- Esterification : The resulting amine is then reacted with ethyl benzoate under acidic conditions to form the desired ester.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

This synthetic pathway highlights the compound's versatility as a building block for more complex molecules .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science.

Polymer Chemistry

The compound can serve as a monomer in the synthesis of polymers with specific functional properties. Its ability to undergo polymerization reactions allows for the creation of materials with tailored characteristics suitable for applications in coatings, adhesives, and composites.

Organic Electronics

Due to its electronic properties, this compound may also be explored in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of pyridine derivatives into electronic materials can enhance charge transport properties, improving device performance .

Case Studies and Research Findings

Several studies have documented the biological activity and synthetic approaches related to this compound:

These findings underscore the compound's relevance across multiple scientific domains.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(5-amino-6-chloropyridin-2-yl)benzoate

- Ethyl 3-(5-amino-6-fluoropyridin-2-yl)benzoate

- Ethyl 3-(5-amino-6-iodopyridin-2-yl)benzoate

Uniqueness

Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Biological Activity

Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a pyridine ring containing an amino group and a bromine substituent. This structure confers unique chemical properties that may contribute to its biological activity.

Biological Activity

- Anticancer Properties : this compound has been explored for its potential anticancer effects. Preliminary studies suggest that it may inhibit certain cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses. It appears to inhibit enzymes involved in inflammatory pathways, which could make it beneficial for treating conditions characterized by chronic inflammation.

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, particularly against certain Gram-positive and Gram-negative bacteria. Studies have reported varying minimum inhibitory concentration (MIC) values, suggesting its potential as an antibiotic or adjuvant in antibiotic therapies .

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may bind to enzymes crucial for inflammatory processes, thereby reducing the production of pro-inflammatory mediators.

- Receptor Modulation : It could modulate receptor activity related to cancer cell growth, leading to reduced tumor viability.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of the compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound had MIC values ranging from 16 µg/mL to 32 µg/mL, demonstrating its effectiveness as a potential antibiotic candidate .

Q & A

Q. Q1. What are the critical steps for synthesizing Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate with high purity?

Methodological Answer: Key steps include:

- Bromination and Amine Protection : Use regioselective bromination of pyridine derivatives under controlled temperature (0–5°C) to avoid over-halogenation. Protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions .

- Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the benzoate moiety. Optimize solvent polarity (e.g., DMF/water mixtures) and catalyst loading (1–5 mol% Pd(PPh₃)₄) for yield improvement .

- Purification : Use flash chromatography (ethyl acetate/hexanes gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor by HPLC with a C18 column and UV detection at 254 nm .

Q. Q2. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR Analysis : Assign signals using ¹H and ¹³C NMR in deuterated DMSO. Key peaks include the ethyl ester triplet (δ 1.3–1.5 ppm) and aromatic protons (δ 7.2–8.5 ppm). Use HSQC/HMBC to verify connectivity .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine using SHELXL-2018 with anisotropic displacement parameters. Validate hydrogen bonding (e.g., N–H···O interactions) using ORTEP-3 for graphical representation .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (positive mode), expecting [M+H]⁺ at m/z 337.2 (C₁₄H₁₃BrN₂O₂) .

Advanced Research Questions

Q. Q3. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structural refinement?

Methodological Answer: For disordered regions or twinned crystals:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinning ratios. Apply the Hooft parameter to assess data quality (target |Δ/σ| < 0.1) .

- Disorder Modeling : Split atoms into multiple positions with occupancy refinement. Apply restraints (e.g., SIMU/DELU) to maintain chemically reasonable geometries .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R₁/wR₂ convergence (<5% discrepancy) .

Q. Q4. What strategies optimize the compound’s reactivity in cross-coupling reactions for medicinal chemistry applications?

Methodological Answer: Focus on halogen selectivity and catalyst systems:

- Bromine as a Leaving Group : Leverage the 6-bromo substituent on pyridine for Suzuki or Buchwald-Hartig couplings. Use PdCl₂(dppf) with SPhos ligand in THF/water (3:1) at 80°C for aryl-aryl bond formation .

- Amino Group Compatibility : Protect the 5-amino group with Boc to prevent catalyst poisoning. Deprotect post-coupling using TFA/DCM (1:4) .

- Kinetic Studies : Monitor reaction progress via inline IR spectroscopy to optimize reaction time and minimize byproducts (e.g., debrominated side products) .

Q. Q5. How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer: Use in silico tools to model ADMET properties:

- Lipophilicity (LogP) : Calculate using ChemAxon or Schrödinger’s QikProp. Target LogP ~2.5–3.5 for balanced solubility/permeability .

- Metabolic Stability : Simulate cytochrome P450 interactions with AutoDock Vina. Identify potential oxidation sites (e.g., pyridine ring) .

- Solubility Prediction : Apply the General Solubility Equation (GSE) using melting point data (estimated via DSC) and experimental lattice energy .

Q. Q6. What analytical techniques differentiate this compound from structurally similar analogs (e.g., ethyl 3-(6-chloropyridazin-3-yl)benzoate)?

Methodological Answer: Use hyphenated techniques for precise distinction:

- High-Resolution Mass Spectrometry (HRMS) : Differentiate via exact mass (e.g., bromine isotope pattern vs. chlorine’s monoisotopic peak) .

- Vibrational Spectroscopy : Compare FT-IR peaks: bromopyridine shows C–Br stretch at 550–600 cm⁻¹, while chloropyridazine exhibits C–Cl at 650–700 cm⁻¹ .

- SC-XRD : Analyze dihedral angles between the pyridine and benzoate rings. Bromine’s larger atomic radius increases steric effects, altering torsion angles by 5–10° .

Q. Q7. How can researchers mitigate challenges in scaling up the synthesis without compromising yield?

Methodological Answer: Address scalability through process chemistry:

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to simplify purification .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., bromination), improving heat dissipation and reproducibility .

- Byproduct Tracking : Use LC-MS to identify and quantify impurities (e.g., ethyl ester hydrolysis products). Develop a Design of Experiments (DoE) model to minimize their formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.